(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide
Description
Properties
IUPAC Name |
(3S)-3-amino-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O3/c8-3(1-5(10)14)7-11-6(12-15-7)4(9)2-13/h3-4,13H,1-2,8-9H2,(H2,10,14)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRIVGUQMYWVTC-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1=NC(=NO1)C(CO)N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C1=NC(=NO1)[C@H](CO)N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes and Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is constructed using a two-step protocol involving:
-
Formation of an amidoxime : Reaction of a nitrile (e.g., 3-cyanoethylpropanamide) with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours.
-
Cyclization with a carboxylic acid : Activation of the amidoxime with a coupling agent (e.g., EDCl/HOBt) and reaction with a protected (R)-1-amino-2-hydroxyethyl carboxylic acid derivative.
Example Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH2OH·HCl, NaHCO3 | EtOH/H2O | 80°C | 12 h | 85% |
| 2 | EDCl, HOBt, DIEA | DMF | 25°C | 24 h | 72% |
The cyclization step is highly sensitive to the steric and electronic properties of the carboxylic acid derivative. Use of Boc-protected amino acids minimizes side reactions.
Stereoselective Synthesis of the (R)-1-Amino-2-hydroxyethyl Substituent
Asymmetric Reduction of α-Amino Ketones
The (R)-configured amino alcohol is synthesized via catalytic asymmetric hydrogenation of an α-amino ketone precursor. For example:
-
Substrate : N-Boc-2-aminoacetophenone.
-
Catalyst : Ru-(S)-BINAP complex.
Outcome :
-
Enantiomeric excess (ee) : 98% (R).
-
Yield : 89%.
Epoxide Ring-Opening with Ammonia
An alternative route involves the ring-opening of a chiral epoxide with aqueous ammonia:
Outcome :
-
Regioselectivity : >95% for the desired isomer.
-
Yield : 76%.
Coupling of Oxadiazole and Propanamide Fragments
Amide Bond Formation
The oxadiazole carboxylic acid is activated as a mixed anhydride (using ClCO2Et) and coupled to (S)-3-aminopropanamide in THF at 0°C.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | NMM |
| Temperature | 0°C → 25°C |
| Yield | 81% |
Deprotection and Final Isolation
Removal of the Boc protecting group is achieved with TFA/DCM (1:1) at 0°C for 1 hour, followed by neutralization with aqueous NaHCO3 and extraction into ethyl acetate.
Purity Data :
-
HPLC : >99% (C18 column, 0.1% TFA in H2O/MeCN).
-
Chiral HPLC : 97.3% ee (Chiralpak AD-H, hexane/i-PrOH 90:10).
Analytical Validation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M+H]+ = 285.1421 (calc. 285.1424 for C9H17N5O3).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Asymmetric hydrogenation | Ru-BINAP catalysis | 89 | 98 | Industrial |
| Epoxide ring-opening | NH3/MeOH | 76 | 95 | Lab-scale |
| Enzymatic resolution | Lipase PS | 65 | 99 | Limited |
The Ru-catalyzed asymmetric hydrogenation offers superior enantioselectivity and scalability, making it the preferred industrial method.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield a corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, NaOCl
Reducing Agents: H2/Pd-C, LiAlH4
Coupling Reagents: EDCI, DCC
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted amides or oxadiazoles
Scientific Research Applications
Chemistry
In organic synthesis, (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies and as a ligand in receptor binding assays.
Medicine
In medicinal chemistry, (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can enhance material performance.
Mechanism of Action
The mechanism of action of (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active site residues, while the oxadiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Z2194302854: 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide
- Molecular Formula : C₁₆H₁₈N₆O₂
- Molecular Weight : 326.35 g/mol
- Key Features: Replaces the amino-hydroxyethyl group in PCC0208018 with an isopropyl substituent on the oxadiazole ring. Contains a pyrimidine-pyrazole moiety linked to the propanamide chain.
- The pyrimidine-pyrazole system may engage in π-π stacking interactions with aromatic residues in target proteins, a feature absent in PCC0208018 .
Compound 60: N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide
- Molecular Formula : C₂₁H₂₁N₅O₅
- Molecular Weight : 423.43 g/mol
- Key Features :
- Integrates a fused benzo-oxazolo-oxazine scaffold with a methyl-substituted oxadiazole ring.
- Includes a pyridine-oxadiazole hybrid structure.
- Functional Implications: The fused heterocyclic system increases rigidity, likely enhancing binding specificity to targets such as kinases or proteases. The methyl group on the oxadiazole ring reduces polarity compared to PCC0208018’s amino-hydroxyethyl group, altering pharmacokinetic profiles .
CA-170 (AUPM-170): (2S,3R)-2-(3-((S)-3-amino-1-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)-3-oxopropyl)ureido)-3-hydroxybutanoic acid
- Molecular Formula : C₁₂H₂₀N₆O₇
- Molecular Weight : 360.33 g/mol
- Key Features: Shares the (R)-1-amino-2-hydroxyethyl-oxadiazole motif with PCC0208018 but incorporates a ureido linker and L-threonine-derived hydroxybutanoic acid. Functions as a PD-1/PD-L1 inhibitor, targeting immune checkpoint pathways.
- Functional Implications: The ureido-threonine extension enables oral bioavailability and direct interaction with PD-L1, a mechanism distinct from PCC0208018’s undefined immunological role. Higher molecular weight and polarity may limit blood-brain barrier penetration compared to PCC0208018 .
Comparative Data Table
Research Findings and Implications
- PCC0208018 : Demonstrated solubility in aqueous media (water/RPMI-1640), suggesting utility in cell-based assays. Its compact structure may favor rapid diffusion but lacks the complexity for high-affinity protein interactions .
- CA-170: Advanced to clinical trials as an oral PD-1 inhibitor, highlighting the therapeutic advantage of integrating amino-hydroxyethyl-oxadiazole motifs with larger pharmacophores .
- Structural Trends: Polarity: PCC0208018 > CA-170 > Z2194302854 > Compound 60 (based on substituent effects).
Biological Activity
(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide, with the CAS number 1673534-73-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 215.21 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.
Research indicates that compounds containing oxadiazole moieties can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve modulation of signaling pathways related to G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and regulation.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research has indicated that oxadiazole-containing compounds possess anticancer activity. They may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in cell proliferation. For example, studies have shown that certain oxadiazole derivatives can inhibit the growth of tumor cells in vitro and in vivo.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. This could be attributed to its ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Case Study 1 | A study published in Journal of Medicinal Chemistry reported that oxadiazole derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at low micromolar concentrations. |
| Case Study 2 | Research in Cancer Letters highlighted the anticancer potential of similar oxadiazole compounds, showing a significant reduction in tumor size in xenograft models. The proposed mechanism involved apoptosis induction via caspase activation. |
| Case Study 3 | A neuropharmacological study indicated that derivatives of the compound improved cognitive function in animal models of Alzheimer's disease by enhancing acetylcholine levels and reducing amyloid plaque formation. |
Q & A
Basic Question: What are the key challenges in synthesizing (S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide, and how can stereochemical purity be ensured?
Methodological Answer:
Synthesis of this compound requires precise control over stereochemistry due to the (S)- and (R)-configured chiral centers. Key steps include:
- Oxadiazole Ring Formation : Cyclization of precursor amidoximes under acidic conditions (e.g., using trifluoroacetic anhydride) .
- Chiral Resolution : Use of chiral auxiliaries or enzymatic methods (e.g., baker’s yeast for enantioselective reduction, as demonstrated in optically active alcohol synthesis ).
- Characterization : Confirm stereochemistry via X-ray crystallography (using SHELXL for refinement ) and chiral HPLC.
To ensure purity, optimize reaction conditions (temperature, solvent polarity) and employ orthogonal purification techniques (e.g., column chromatography followed by recrystallization) .
Advanced Question: How do structural variations in the oxadiazole moiety impact biological activity, and what computational tools validate these interactions?
Methodological Answer:
The oxadiazole ring’s substituents influence binding affinity to biological targets (e.g., PD-1/PD-L1 interactions ). For example:
- Fluorine Substitution : Enhances lipophilicity and metabolic stability (see analogs in ).
- Aminoethyl Side Chain : Facilitates hydrogen bonding with receptor residues, critical for immunomodulatory activity .
Validation Tools : - Molecular Docking : Software like AutoDock Vina predicts binding modes to PD-L1 .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., using GROMACS).
- SAR Analysis : Compare activity of derivatives (e.g., pyridine vs. phenyl substitutions ).
Basic Question: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the oxadiazole and propanamide groups .
- 19F NMR : If fluorine substituents are present .
- X-ray Crystallography :
- HRMS : Confirm molecular weight and fragmentation patterns .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay conditions or impurities. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer activity ) and controls.
- Purity Validation : Quantify enantiomeric excess via chiral HPLC and correlate with activity .
- Mechanistic Studies : Perform kinase profiling or proteomics to identify off-target effects .
- Data Cross-Referencing : Compare results with structurally similar compounds (e.g., carbazole-oxadiazoles ).
Basic Question: What in vitro models are appropriate for initial evaluation of this compound’s immunomodulatory potential?
Methodological Answer:
- T-Cell Activation Assays : Measure IFN-γ secretion in co-cultures of T-cells and PD-L1-expressing cancer cells .
- ELISA : Quantify PD-1/PD-L1 binding inhibition (IC50 values).
- Flow Cytometry : Assess receptor occupancy on immune cells using fluorescently labeled antibodies .
Advanced Question: How can the compound’s metabolic stability and toxicity be assessed preclinically?
Methodological Answer:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .
- AMES Test : Evaluate mutagenicity using Salmonella typhimurium strains.
- In Vivo PK/PD : Administer to murine models and monitor plasma concentrations via LC-MS/MS .
- Toxicogenomics : RNA-seq to identify gene expression changes in hepatocytes .
Basic Question: What synthetic routes are available for introducing modifications to the aminoethyl-hydroxyethyl side chain?
Methodological Answer:
- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling reactions .
- Mitsunobu Reaction : Introduce hydroxyl groups with retention of configuration .
- Reductive Amination : For alkyl chain elongation (e.g., using NaBH3CN and aldehydes) .
Advanced Question: How do crystallographic data from SHELXL refinements inform SAR for this compound?
Methodological Answer:
- Electron Density Maps : Identify key binding motifs (e.g., oxadiazole’s role in π-π stacking ).
- Hydrogen Bond Networks : Resolve interactions between the aminoethyl group and receptor residues .
- Torsion Angles : Optimize substituent orientation for improved affinity (e.g., pyridine vs. phenyl ).
Basic Question: What are the compound’s solubility challenges, and how can formulation address them?
Methodological Answer:
- Solubility Profiling : Test in PBS, DMSO, and simulated gastric fluid.
- Prodrug Strategies : Introduce phosphate esters or PEGylated derivatives .
- Nanoformulations : Use liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced Question: How can machine learning models predict novel derivatives with enhanced activity?
Methodological Answer:
- Dataset Curation : Compile structural and activity data from analogs (e.g., oxadiazole-carbazoles ).
- Feature Engineering : Include descriptors like LogP, polar surface area, and H-bond donors .
- Model Training : Use random forest or graph neural networks to predict IC50 values .
- Validation : Synthesize top candidates and test in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
